Adenanthin

Overview

Description

Adenanthin is a natural ent-kaurane diterpenoid compound isolated from the herb Isodon adenantha. This compound has garnered significant attention due to its diverse biological activities, including antileukemic, anti-inflammatory, and anti-obesity effects . This compound has been shown to increase intracellular reactive oxygen species in leukemic and hepatocellular carcinoma cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenanthin can be synthesized through various chemical routes, although the primary source remains its extraction from the leaves of Isodon adenantha. The synthesis involves several steps, including the isolation of the diterpenoid core structure and subsequent functionalization to yield this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Isodon adenantha. The process involves harvesting the leaves, followed by solvent extraction and purification using chromatographic techniques. The yield and purity of this compound can be optimized through careful control of extraction parameters and purification methods .

Chemical Reactions Analysis

Redox-Dependent Reactions and ROS Generation

Adenanthin’s primary chemical reactivity involves disrupting cellular redox homeostasis by elevating intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂). This effect stems from its inhibition of peroxiredoxins (Prxs), enzymes responsible for scavenging peroxides.

-

Mechanism :

this compound directly targets the resolving cysteine residues of Prx I/II, inhibiting their peroxidase activity . This leads to unchecked ROS/H₂O₂ accumulation, triggering downstream oxidative stress responses.-

Hepatocellular carcinoma (HCC) : this compound (9 μM) increased ROS levels in HCC cells (e.g., SMMC-7721, Bel-7402), which correlated with caspase-3 activation and apoptosis .

-

Pancreatic cancer : this compound (4 μM) elevated H₂O₂ and ROS in Aspc-1 cells, inducing G2/M arrest and apoptosis via DNA damage .

-

Adipogenesis : In 3T3-L1 preadipocytes, this compound (4 μM) increased ROS levels, which were reversed by NAC (a ROS scavenger) .

-

| Cell Type | This compound Concentration | Key Effects |

|---|---|---|

| HCC cells | 9 μM | ROS accumulation, caspase-3 activation |

| Aspc-1 (pancreatic) | 4 μM | H₂O₂ elevation, G2/M arrest |

| 3T3-L1 preadipocytes | 4 μM | ROS-dependent inhibition of adipogenesis |

Enzyme Inhibition: Targeting Peroxiredoxins and Related Proteins

This compound’s chemical reactivity is characterized by its ability to inhibit thiol-dependent antioxidant enzymes, including Prxs and AhpC.

-

Prx I/II Inhibition :

-

AhpC Inhibition in Pathogens :

Apoptotic Pathway Activation

This compound’s chemical reactions trigger caspase-dependent apoptosis through ROS-mediated signaling.

-

Caspase-3/PARP Cleavage :

-

In HCC cells, this compound induced time- and concentration-dependent cleavage of caspase-3 and its substrate PARP, a marker of apoptosis .

-

In non-small cell lung cancer (NSCLC), this compound (20 μM) reduced Bcl-2 levels while increasing Bax and cytochrome c release, activating mitochondrial apoptosis pathways .

-

| Cancer Type | Caspase-3 Activation | PARP Cleavage | ROS Dependency |

|---|---|---|---|

| Hepatocellular carcinoma | Yes (time-dependent) | Yes | NAC reverses effect |

| NSCLC (A549, H460) | Yes (z-VAD-fmk sensitive) | Yes | ROS elevation |

Cell Cycle Arrest Mechanisms

This compound’s chemical reactivity halts cell cycle progression by modulating cyclin-dependent kinases and regulatory proteins.

-

G2/M Phase Arrest :

| Cell Type | Key Proteins Affected | Phase Arrest |

|---|---|---|

| Aspc-1 | ↑ P21, ↓ cyclin B1, ↓ cdc25A | G2/M |

| NSCLC (A549, H460) | DNA damage signaling | S/G2/M |

Antioxidant Chain Disruption in NK Cells

This compound’s chemical reactions impair natural killer (NK) cell functions by disrupting thiol-dependent antioxidant pathways.

-

NK Cell Dysfunction :

Antibacterial Synergy

This compound’s chemical reactivity enhances antibiotic efficacy by targeting bacterial AhpC.

Scientific Research Applications

Adenanthin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound for studying the reactivity and functionalization of ent-kaurane diterpenoids.

Medicine: this compound has shown promise in the treatment of leukemia, hepatocellular carcinoma, and multiple sclerosis. .

Industry: this compound’s anti-obesity effects have led to its exploration as a potential agent for preventing and treating obesity.

Mechanism of Action

Adenanthin exerts its effects through several mechanisms:

Targeting Peroxiredoxin I and II: this compound binds to and inhibits peroxiredoxin I and II, leading to increased levels of reactive oxygen species in cells.

Inhibition of NF-κB Signaling: this compound inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses.

Cell Cycle Arrest: this compound induces cell cycle arrest at the G0/G1 phase by inhibiting the RB-E2F1 signaling pathway.

Comparison with Similar Compounds

Adenanthin belongs to the class of ent-kaurane diterpenoids, which includes several other compounds with similar structures and biological activities. Some of these compounds are:

Oridonin: Another ent-kaurane diterpenoid isolated from Rabdosia rubescens, known for its antitumor and anti-inflammatory properties.

Isodonin: A diterpenoid with similar anti-inflammatory and anticancer activities, isolated from Isodon species.

Kaurenoic Acid: A diterpenoid found in various plants, exhibiting antimicrobial and anti-inflammatory effects.

Uniqueness of this compound: this compound stands out due to its dual mechanism of action involving both the inhibition of peroxiredoxin I and II and the suppression of NF-κB signaling. This dual targeting enhances its therapeutic potential, particularly in cancer and autoimmune diseases .

Biological Activity

Adenanthin, a natural diterpenoid derived from the leaves of Isodon adenanthus, has garnered significant attention in recent years due to its diverse biological activities, particularly its effects on cancer cells and its potential as an antimicrobial agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily exerts its biological effects through the inhibition of peroxiredoxins (Prx), specifically Prx I and II. These enzymes are crucial in maintaining cellular redox balance and protecting cells from oxidative stress. The interaction of this compound with these proteins leads to increased levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Targeting Peroxiredoxins : this compound binds to the conserved cysteine residues in Prx I and II, inhibiting their peroxidase activities. This inhibition results in the accumulation of ROS, promoting cell death in various cancer cell lines, particularly hepatocellular carcinoma (HCC) cells .

- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in HCC cells via caspase activation. The compound was found to have lower IC50 values in malignant liver cells compared to immortalized hepatic cell lines, indicating its selective cytotoxicity .

Hepatocellular Carcinoma (HCC)

This compound has been extensively studied for its therapeutic potential against HCC. In vitro studies demonstrated that this compound effectively inhibits the growth of several HCC cell lines (e.g., SMMC-7721, Bel-7402, HepG2) with IC50 values ranging from 4.97 to 10.75 µM after 24 hours of treatment .

Table 1: IC50 Values of this compound on Different Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |

|---|---|---|

| HepG2 | 4.97 | Not specified |

| SMMC-7721 | 8.45 | Not specified |

| Bel-7402 | 10.75 | Not specified |

| QSG-7701 (Immortal) | >20 | Not specified |

| HL-7702 (Immortal) | >20 | Not specified |

In vivo studies using xenograft models showed that this compound administration significantly reduced tumor volume and weight without notable toxicity at lower doses (10 mg/kg) but caused weight loss at higher doses (20 mg/kg) .

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties by inhibiting peroxiredoxins in pathogenic bacteria. It has been shown to enhance the efficacy of antibiotics such as kanamycin against multi-resistant bacterial strains . This dual action positions this compound as a potential candidate for treating infections caused by resistant pathogens.

Case Studies

Case Study 1: Hepatocellular Carcinoma Treatment

In a controlled study involving HCC cell lines, this compound was administered at various concentrations to assess its cytotoxic effects. Results indicated that this compound not only induced significant apoptosis but also increased ROS levels in malignant cells compared to immortalized hepatic cells, confirming its selective action against cancerous tissues .

Case Study 2: Antimicrobial Efficacy

Research focusing on this compound's antimicrobial properties revealed that it effectively inhibited the growth of bacteria expressing AhpC, a peroxiredoxin involved in bacterial virulence. The compound was shown to potentiate the effects of existing antibiotics, suggesting a synergistic approach to combat resistant strains .

Properties

IUPAC Name |

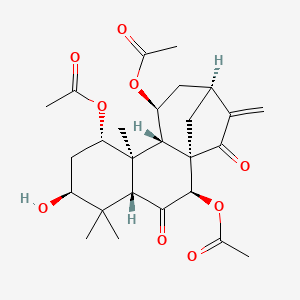

[(1R,2R,4R,6S,8S,9S,10S,11S,13S)-2,8-diacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O9/c1-11-15-8-16(33-12(2)27)20-25(7)18(34-13(3)28)9-17(30)24(5,6)21(25)19(31)23(35-14(4)29)26(20,10-15)22(11)32/h15-18,20-21,23,30H,1,8-10H2,2-7H3/t15-,16+,17+,18+,20+,21-,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVYSFSBBFDGRG-FYHXSELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)[C@@H]3OC(=O)C)(C)C)O)OC(=O)C)C)C(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.